molecular formula C18H17FN4O2S B6938699 N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine

Cat. No.: B6938699
M. Wt: 372.4 g/mol
InChI Key: BYZUJESLYWFSKW-UHFFFAOYSA-N
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Description

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core linked to a thiazolidine ring

Properties

IUPAC Name

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-15-10-13(6-7-17(15)23-8-3-9-26(23,24)25)11-20-18-14-4-1-2-5-16(14)21-12-22-18/h1-2,4-7,10,12H,3,8-9,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZUJESLYWFSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CNC3=NC=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidine ring followed by its attachment to the quinazoline core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the formation of the cyclic structures .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazoline core or the thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and quinazoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline core or the fluorophenyl ring.

Scientific Research Applications

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine is unique due to its combination of a thiazolidine ring and a quinazoline core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

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